molecular formula C14H12ClNO2 B11857142 2-Chloro-3-(2-ethylaziridin-1-yl)naphthalene-1,4-dione CAS No. 6336-35-2

2-Chloro-3-(2-ethylaziridin-1-yl)naphthalene-1,4-dione

Cat. No.: B11857142
CAS No.: 6336-35-2
M. Wt: 261.70 g/mol
InChI Key: MGRRBSVCSKJMCX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Chloro-3-(2-ethylaziridin-1-yl)naphthalene-1,4-dione typically involves the reaction of 2-chloro-1,4-naphthoquinone with 2-ethylaziridine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Chloro-3-(2-ethylaziridin-1-yl)naphthalene-1,4-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-3-(2-ethylaziridin-1-yl)naphthalene-1,4-dione involves its interaction with cellular components. The compound can disrupt cellular membranes, leading to increased permeability and leakage of cellular contents. This mechanism is particularly effective against fungal cells, making it a potent antifungal agent . The molecular targets and pathways involved include the disruption of membrane integrity and interference with cellular respiration.

Comparison with Similar Compounds

2-Chloro-3-(2-ethylaziridin-1-yl)naphthalene-1,4-dione can be compared with other naphthoquinone derivatives such as:

The uniqueness of this compound lies in its specific aziridine substituent, which imparts distinct chemical and biological properties.

Properties

CAS No.

6336-35-2

Molecular Formula

C14H12ClNO2

Molecular Weight

261.70 g/mol

IUPAC Name

2-chloro-3-(2-ethylaziridin-1-yl)naphthalene-1,4-dione

InChI

InChI=1S/C14H12ClNO2/c1-2-8-7-16(8)12-11(15)13(17)9-5-3-4-6-10(9)14(12)18/h3-6,8H,2,7H2,1H3

InChI Key

MGRRBSVCSKJMCX-UHFFFAOYSA-N

Canonical SMILES

CCC1CN1C2=C(C(=O)C3=CC=CC=C3C2=O)Cl

Origin of Product

United States

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